Coelenterazine E: A Technical Guide to its Chemical Structure, Properties, and Applications
Coelenterazine E: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine E is a synthetic analog of the naturally occurring luciferin, coelenterazine. It serves as a high-efficiency substrate for a variety of luciferases, most notably Renilla luciferase, and the photoprotein aequorin. Its enhanced chemiluminescent properties, including significantly increased light output and initial intensity compared to its native counterpart, have established coelenterazine E as a valuable tool in a wide range of biological assays. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biochemical properties, and key experimental applications of coelenterazine E.
Chemical Structure and Physicochemical Properties
Coelenterazine E possesses a core imidazopyrazinone structure with an additional ethyl group that forms a new ring system, distinguishing it from native coelenterazine. This structural modification is responsible for its enhanced luminescent characteristics.
Table 1: Physicochemical Properties of Coelenterazine E
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₃N₃O₃ | [1](2--INVALID-LINK-- |
| Molecular Weight | 449.5 g/mol | [1](2--INVALID-LINK-- |
| CAS Number | 114496-02-5 | [1](--INVALID-LINK--) |
| Appearance | Yellow solid | [3](--INVALID-LINK--) |
| Solubility | Soluble in methanol (MeOH) and ethanol (EtOH). Water-soluble formulations are also available. | [3](4--INVALID-LINK--,--INVALID-LINK-- |
| Storage Conditions | Store at -20°C, protected from light. | [3](5--INVALID-LINK-- |
Biochemical Properties and Bioluminescent Characteristics
Coelenterazine E is a superior substrate for Renilla luciferase, exhibiting significantly enhanced light emission compared to native coelenterazine. This property is highly advantageous for increasing the sensitivity of reporter gene assays and other bioluminescence-based detection methods.
When used with Renilla luciferase, the bioluminescent reaction with coelenterazine E produces a dual-peak emission spectrum. In the presence of the photoprotein apoaequorin, coelenterazine E forms a complex that emits light upon binding to Ca²⁺ ions, also with a characteristic dual-peak emission. The ratio of these emission peaks is dependent on the calcium concentration, making it a useful ratiometric indicator for Ca²⁺ imaging.
Table 2: Bioluminescent Properties of Coelenterazine E
| Parameter | With Renilla Luciferase | With Apoaequorin | Reference |
| Relative Initial Intensity | ~750% (compared to native coelenterazine) | - | [1](--INVALID-LINK--) |
| Relative Total Light Output | ~137% (compared to native coelenterazine) | - | [1](--INVALID-LINK--) |
| Emission Maxima (λmax) | 418 nm and 475 nm | 405 nm and 465 nm | [3](--INVALID-LINK--) |
| Quantum Yield | Data not available | Data not available | |
| Michaelis Constant (Km) | Data not available | Data not available | |
| Maximum Velocity (Vmax) | Data not available | Data not available |
Key Experimental Applications and Protocols
The enhanced brightness of coelenterazine E makes it a preferred substrate in a variety of applications, including reporter gene assays, Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions, and in vivo imaging.
Renilla Luciferase Reporter Gene Assay
This assay is widely used to study gene expression and regulation. The high light output from the coelenterazine E-Renilla luciferase reaction allows for sensitive detection of reporter activity.
Experimental Protocol:
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Cell Lysis:
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Wash cells expressing Renilla luciferase with phosphate-buffered saline (PBS).
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Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Assay Preparation:
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Prepare a working solution of coelenterazine E in an appropriate assay buffer. The final concentration typically ranges from 1 to 5 µM.
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Protect the coelenterazine E solution from light.
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Luminescence Measurement:
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Add the cell lysate to a luminometer tube or a well of a white-walled microplate.
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Inject the coelenterazine E working solution into the tube/well.
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Immediately measure the luminescence signal using a luminometer. The signal is typically integrated over a period of 1 to 10 seconds.
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Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions in living cells. Renilla luciferase (the donor) is fused to one protein of interest, and a fluorescent protein (the acceptor, e.g., YFP) is fused to another. Upon addition of coelenterazine E, the energy from the bioluminescent reaction is transferred to the acceptor if the two proteins are in close proximity (<10 nm), resulting in light emission at the acceptor's characteristic wavelength.
Experimental Protocol:
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Cell Culture and Transfection:
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Co-transfect mammalian cells with plasmids encoding the two fusion proteins (Protein A-Renilla luciferase and Protein B-YFP).
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Culture the cells for 24-48 hours to allow for protein expression.
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BRET Measurement:
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Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
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Aliquot the cell suspension into a white-walled 96-well plate.
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Add coelenterazine E to a final concentration of 5 µM.
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Immediately measure the luminescence at two wavelengths: one corresponding to the Renilla luciferase emission (e.g., 475 nm) and one for the YFP emission (e.g., 530 nm).
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The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
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In Vivo Bioluminescence Imaging
Water-soluble formulations of coelenterazine E are available for in vivo imaging studies in animal models.[6](--INVALID-LINK--) These formulations are designed to be non-toxic and readily cleared from the body.
Experimental Protocol:
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Animal Preparation:
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Use an animal model expressing Renilla luciferase in the cells or tissues of interest.
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Anesthetize the animal prior to imaging.
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Substrate Administration:
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Prepare a sterile, aqueous solution of water-soluble coelenterazine E.
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Administer the substrate to the animal, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosage will depend on the animal model and the specific formulation.
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Image Acquisition:
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Place the animal in a light-tight imaging chamber of a bioluminescence imaging system.
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Acquire images at various time points after substrate injection to capture the peak of the bioluminescent signal.
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Visualizations
Signaling Pathway: BRET Assay for GPCR-Arrestin Interaction
Caption: BRET assay workflow for monitoring GPCR and β-Arrestin interaction.
Experimental Workflow: In Vitro Renilla Luciferase Assay
Caption: A typical workflow for an in vitro Renilla luciferase assay.
Conclusion
Coelenterazine E is a powerful and versatile tool for researchers in various fields of life sciences. Its enhanced brightness and favorable spectral properties provide significant advantages in sensitivity and applicability for a wide range of bioluminescence-based assays. This guide provides a foundational understanding of its properties and protocols, empowering researchers to effectively integrate coelenterazine E into their experimental designs for more robust and sensitive results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nanolight.com [nanolight.com]
- 3. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog [mdpi.com]
- 4. thomassci.com [thomassci.com]
- 5. thomassci.com [thomassci.com]
- 6. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
